Cas no 106032-16-0 (Bromo-3-thienyl-magnesium)

Bromo-3-thienyl-magnesium is a highly reactive Grignard reagent commonly used in organic synthesis for the introduction of the 3-thienyl group into various substrates. Its key advantages include high selectivity and efficiency in forming carbon-carbon bonds, making it valuable for constructing complex heterocyclic compounds. The reagent is particularly useful in pharmaceutical and materials science research, where precise functionalization of thiophene derivatives is required. It is typically handled under inert conditions due to its sensitivity to moisture and air. The compound’s reactivity and compatibility with a range of electrophiles enhance its utility in cross-coupling reactions and other organometallic transformations.
Bromo-3-thienyl-magnesium structure
Bromo-3-thienyl-magnesium structure
Product name:Bromo-3-thienyl-magnesium
CAS No:106032-16-0
MF:C4H3BrMgS
MW:187.340619325638
CID:1178951
PubChem ID:11446793

Bromo-3-thienyl-magnesium Chemical and Physical Properties

Names and Identifiers

    • (3-thienyl)MgBr
    • Magnesium, bromo-3-thienyl-
    • thiophen-3-ylmagnesium bromide
    • 3-thiopheneylmagnesium bromide
    • CTK0G4053
    • thien-3-ylmagnesium bromide
    • ACMC-20m9hv
    • 3-thienyl magnesium bromide
    • magnesium,3H-thiophen-3-ide,bromide
    • 3H-thiophen-3-ide
    • bromide
    • magnesium
    • Bromo-3-thienyl-magnesium
    • SCHEMBL1124536
    • QHDYEBDDCPGWCC-UHFFFAOYSA-M
    • 106032-16-0
    • magnesium;3H-thiophen-3-ide;bromide
    • Inchi: InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1
    • InChI Key: LREKTLLOPSGWFX-UHFFFAOYSA-M
    • SMILES: C1=CSC=[C-]1.[Mg+2].[Br-]

Computed Properties

  • Exact Mass: 185.89889
  • Monoisotopic Mass: 185.89893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 79.8
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • PSA: 0

Bromo-3-thienyl-magnesium Security Information

Bromo-3-thienyl-magnesium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B802390-25mg
Bromo-3-thienyl-magnesium
106032-16-0
25mg
225.00 2021-08-16
TRC
B802390-50mg
Bromo-3-thienyl-magnesium
106032-16-0
50mg
430.00 2021-08-16
TRC
B802390-100mg
Bromo-3-thienyl-magnesium
106032-16-0
100mg
615.00 2021-08-16
TRC
B802390-10mg
Bromo-3-thienyl-magnesium
106032-16-0
10mg
100.00 2021-08-16

Additional information on Bromo-3-thienyl-magnesium

Introduction to Bromo-3-thienyl-magnesium (CAS No. 106032-16-0) and Its Applications in Modern Chemical Research

The compound Bromo-3-thienyl-magnesium, identified by the CAS number 106032-16-0, represents a significant advancement in the realm of organometallic chemistry. As a key intermediate, it plays a pivotal role in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical industries. This organomagnesium bromide derivative is characterized by its unique reactivity, which stems from the interaction between the magnesium center and the bromo-substituted thiophene ring. The versatility of this compound has made it a subject of extensive research, with applications spanning from drug development to material science.

In recent years, the demand for specialized reagents like Bromo-3-thienyl-magnesium has surged due to their utility in constructing heterocyclic frameworks, which are prevalent in biologically active compounds. The thiophene moiety, a five-membered aromatic ring containing sulfur, is particularly valued for its stability and electronic properties. When combined with a magnesium halide, as in Bromo-3-thienyl-magnesium, the resulting species exhibits enhanced nucleophilicity, making it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura and Grignard additions.

One of the most compelling aspects of Bromo-3-thienyl-magnesium is its role in synthesizing novel pharmaceuticals. Thiophene derivatives are widely recognized for their pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects. Researchers have leveraged the reactivity of this compound to develop new therapeutic agents targeting various diseases. For instance, recent studies have demonstrated its efficacy in generating thienyl-containing scaffolds that mimic natural bioactive molecules, thereby facilitating the discovery of next-generation drugs.

The compound's significance extends beyond pharmaceuticals into the realm of advanced materials. Organomagnesium compounds are increasingly being explored for their potential in organic electronics, including OLEDs (organic light-emitting diodes) and photovoltaic cells. The ability of Bromo-3-thienyl-magnesium to participate in high-yield coupling reactions makes it a valuable building block for designing materials with tailored electronic properties. This has opened up new avenues for researchers working on sustainable energy solutions and high-performance electronic devices.

From a synthetic chemistry perspective, Bromo-3-thienyl-magnesium offers unique advantages due to its compatibility with a wide range of reaction conditions. Its use in palladium-catalyzed cross-coupling reactions has been particularly noteworthy, enabling the efficient construction of carbon-carbon bonds essential for complex molecule synthesis. This adaptability has made it a staple in modern synthetic protocols, where efficiency and yield are paramount.

The latest research highlights several innovative applications of Bromo-3-thienyl-magnesium. For example, scientists have utilized this compound to develop novel catalysts that enhance the efficiency of C-H functionalization reactions—a process critical for constructing diverse molecular architectures. These advancements underscore the compound's importance as a tool for innovation in synthetic chemistry.

In addition to its synthetic utility, Bromo-3-thienyl-magnesium has been employed in studying reaction mechanisms at the molecular level. By examining how this organometallic species interacts with other reagents, researchers have gained deeper insights into fundamental chemical processes. Such knowledge is not only academically rewarding but also has practical implications for improving reaction design and scalability.

The future prospects of Bromo-3-thienyl-magnesium are promising, with ongoing research exploring its potential in drug discovery and material science. As synthetic methodologies continue to evolve, this compound is expected to remain at the forefront of chemical innovation. Its ability to facilitate complex transformations while maintaining high selectivity makes it an indispensable tool for chemists worldwide.

In conclusion, Bromo-3-thienyl-magnesium (CAS No. 106032-16-0) stands as a testament to the power of organometallic chemistry in driving scientific progress. Its multifaceted applications—ranging from pharmaceutical development to advanced materials—highlight its versatility and importance. As researchers continue to uncover new uses for this remarkable compound, its impact on science and industry is sure to grow.

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